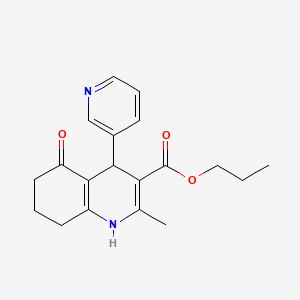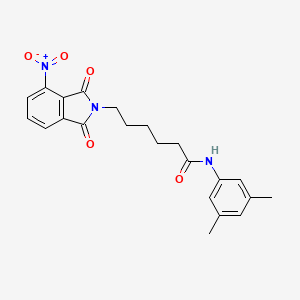![molecular formula C14H25N3O2S B11681255 2-{[2-(Dimethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11681255.png)
2-{[2-(Dimethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of a suitable pyrimidinone precursor with a dimethylaminoethyl sulfanyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-amino-2-{[2-(dimethylamino)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one: Similar in structure but with an amino group instead of a hydroxyl group.
Other pyrimidinone derivatives: These compounds share the pyrimidinone core but differ in their substituents, leading to varied properties and applications.
Uniqueness
The uniqueness of 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H25N3O2S |
|---|---|
Molecular Weight |
299.43 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]-5-hexyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H25N3O2S/c1-4-5-6-7-8-11-12(18)15-14(16-13(11)19)20-10-9-17(2)3/h4-10H2,1-3H3,(H2,15,16,18,19) |
InChI Key |
ODACSRICRZESQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(N=C(NC1=O)SCCN(C)C)O |
solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11681173.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681174.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11681182.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11681185.png)
![3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681198.png)
![4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11681203.png)
![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681207.png)
![4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11681215.png)
![4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11681217.png)


![(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11681230.png)
